molecular formula C20H27N5 B6445651 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2640895-34-5

2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6445651
CAS No.: 2640895-34-5
M. Wt: 337.5 g/mol
InChI Key: XFKDJZFYKCBZSR-UHFFFAOYSA-N
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Description

2-[4-(2-Phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 2-phenylethyl group at position 4 and a pyrrolidin-1-yl moiety at position 4 of the pyrimidine core. This structure combines aromatic (phenylethyl) and heterocyclic (piperazine, pyrrolidine) elements, which are common in bioactive molecules targeting central nervous system (CNS) receptors, such as serotonin (5-HT) or dopamine receptors .

Properties

IUPAC Name

2-[4-(2-phenylethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-2-6-18(7-3-1)9-13-23-14-16-25(17-15-23)20-21-10-8-19(22-20)24-11-4-5-12-24/h1-3,6-8,10H,4-5,9,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKDJZFYKCBZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Piperazine: The pyrimidine core is then reacted with 1-(2-phenylethyl)piperazine. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the piperazine, facilitating nucleophilic substitution.

    Introduction of Pyrrolidine: Finally, the compound is treated with pyrrolidine under reflux conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to complete the substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at

Biological Activity

The compound 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical formula of the compound is C17H25N3C_{17}H_{25}N_3 with a molecular weight of 273.41 g/mol. The structure includes a pyrimidine core substituted with piperazine and pyrrolidine moieties, which are known to influence biological interactions.

Pharmacological Effects

Research indicates that compounds containing piperazine and pyrrolidine rings exhibit a range of biological activities, including:

  • Antidepressant : Compounds similar to this compound have shown potential as serotonin and norepinephrine reuptake inhibitors, which are critical in the treatment of depression.
  • Antitumor : Studies have demonstrated that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, a related compound significantly reduced cell migration and invasion in vitro against A431 vulvar epidermal carcinoma cells .
  • Neuroprotective : The compound may act as an antagonist at adenosine A2A receptors, which has implications for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This receptor antagonism can potentially mitigate neuroinflammation and protect neuronal integrity .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Adenosine Receptor Modulation : The compound has been evaluated for its ability to bind selectively to human A2A adenosine receptors, with binding affinities reported in the nanomolar range (8.62 nM < Ki < 187 nM) . This interaction is crucial for its neuroprotective effects.
  • Serotonergic Pathways : By influencing serotonin levels, the compound may help alleviate symptoms associated with mood disorders .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Study : A study investigated the effects of related compounds on neuroinflammation models, demonstrating reduced inflammatory markers and improved neuronal survival in vitro .
  • Antitumor Activity : In vitro assays showed that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantInhibition of serotonin and norepinephrine uptake
AntitumorInhibition of cell migration in cancer cells
NeuroprotectiveModulation of adenosine A2A receptors

Comparison with Similar Compounds

4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (CAS 1503527-77-2)

Structural Differences :

  • Lacks the 2-phenylethyl substituent on the piperazine ring.
  • Retains the pyrrolidin-1-yl group at position 4 of the pyrimidine core.

Physicochemical Properties :

Property Value
Molecular Formula C₁₂H₁₉N₅
Molar Mass (g/mol) 233.31
Predicted Density (g/cm³) 1.174±0.06
Predicted pKa 9.79±0.50

Implications :
The absence of the phenylethyl group reduces lipophilicity (logP ~1.17 vs. estimated ~2.5 for the target compound), likely affecting CNS bioavailability. Pharmacokinetic studies suggest such analogs exhibit moderate metabolic stability but lower receptor affinity compared to phenylethyl-containing derivatives .

Piperidin-1-yl-propoxyphenyl-substituted 2-Aminopyrimidines

Structural Differences :

  • Piperidine or 4-methylpiperazine substituents at the 2-amino position.
  • Lipophilic elements (e.g., benzylamine) at position 4 of the pyrimidine ring.

Key Findings :

  • Modifications at the 2-amino position significantly alter selectivity for kinase targets (e.g., cyclin-dependent kinases) .
  • The 3-(piperidin-1-yl)propan-1-ol linker in analogs like P–1 enhances solubility but reduces membrane permeability compared to rigid pyrrolidine groups .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Structural Differences :

  • Piperidin-1-yl group at position 6 (vs. position 4 in the target compound).
  • Methyl and amine substituents at positions 4 and 2, respectively.

Thieno[3,2-d]pyrimidine Derivatives (e.g., EP 2 402 347 A1)

Structural Differences :

  • Thienopyrimidine core (vs. pyrimidine).
  • Methanesulfonyl-piperazinylmethyl substituents.

Pharmacological Notes:

  • Thienopyrimidines exhibit potent kinase inhibition (e.g., PI3K/mTOR pathways) but higher metabolic clearance due to sulfonyl groups .
  • The target compound’s simpler pyrimidine core may offer synthetic advantages and reduced off-target effects.

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